Thieno[3,2-c]pyridine-6-carboxylic acid
Description
Contextualization within Thienopyridine Chemistry
The thienopyridine core is a fused heterocyclic system consisting of a thiophene (B33073) ring fused to a pyridine (B92270) ring. This structural motif is of considerable importance in medicinal chemistry, with several thienopyridine derivatives having been developed into clinically significant drugs.
Historical Development of Thienopyridine Scaffolds in Medicinal Chemistry
The exploration of thienopyridine scaffolds in medicinal chemistry has a rich history, with these compounds demonstrating a broad spectrum of pharmacological effects. acs.org Researchers have been drawn to the thienopyridine framework due to its structural analogy to purines, which are fundamental components of DNA and RNA. This has led to the investigation of thienopyridines for a wide array of therapeutic applications, including their use as anti-inflammatory, antimicrobial, antiviral, and antitumor agents. nih.govekb.eg The versatility of the thienopyridine scaffold allows for functionalization at various positions, enabling the modulation of its physicochemical properties and biological activity. acs.org
Distinctive Features of the Thieno[3,2-c]pyridine (B143518) Isomer in Research
The thienopyridine scaffold can exist in several isomeric forms, depending on the orientation of the thiophene and pyridine rings. The thieno[3,2-c]pyridine isomer, the core of the subject compound, has been identified as a promising pharmacophore in its own right. chemimpex.comnih.gov Research has indicated that the thieno[3,2-c]pyridine ring system can serve as a foundational structure for developing agents with potential antipsychotic activity. nih.gov Furthermore, derivatives of the tetrahydrothieno[3,2-c]pyridine scaffold have been synthesized and evaluated as potent inhibitors of specific enzymes, highlighting the potential of this particular isomeric arrangement in targeted drug discovery. nih.gov The unique electronic distribution and steric configuration of the thieno[3,2-c]pyridine isomer contribute to its distinct interaction with biological targets. chemimpex.comnih.gov
Research Significance of the Carboxylic Acid Moiety in Thienopyridine Compounds
The incorporation of a carboxylic acid group onto a drug-like scaffold is a common and effective strategy in medicinal chemistry to enhance a compound's therapeutic potential. The presence of this functional group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
Chemical and Physical Properties of Thieno[3,2-c]pyridine-6-carboxylic Acid
| Property | Value | Source |
| CAS Number | 60249-09-4 | chemimpex.com |
| Molecular Formula | C₈H₅NO₂S | chemimpex.com |
| Molecular Weight | 179.19 g/mol | chemimpex.com |
| Melting Point | ~199-204 °C | acs.org |
| SMILES | O=C(O)c1cc2c(cn1)sc=c2 | acs.org |
| InChI Key | Not Available |
Detailed Research Findings
Detailed experimental data, such as in vitro assays or extensive spectroscopic analysis for this compound, are limited in publicly accessible research literature. However, the foundational knowledge of the thieno[3,2-c]pyridine scaffold and the functional importance of the carboxylic acid group provide a strong basis for its continued investigation. Research on closely related thienopyridine derivatives has shown significant biological activity, suggesting that this compound holds promise as a scaffold for the development of new therapeutic agents. For instance, various thienopyridine derivatives have been explored for their utility as anti-inflammatory agents and inhibitors of blood-platelet aggregation. google.com The synthesis of related thieno[3,2-c]pyridine structures has been described in patent literature, often involving multi-step sequences starting from substituted thiophenes. google.com
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-7-5(4-9-6)1-2-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOJSVUJOMBMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=NC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278592 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60249-09-4 | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60249-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thieno[3,2-c]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Thieno 3,2 C Pyridine 6 Carboxylic Acid and Its Derivatives
Established Synthetic Pathways for the Thieno[3,2-c]pyridine (B143518) Core
The foundational step in synthesizing the target molecule is the construction of the fused thieno[3,2-c]pyridine ring system. researchgate.net This is typically accomplished by building one ring onto the other, starting from either a thiophene (B33073) or a pyridine (B92270) precursor. researchgate.netnih.gov
Multi-step Reaction Sequences for Ring System Construction
Historically, the synthesis of the thieno[3,2-c]pyridine core has relied on multi-step reaction sequences. google.com One common approach involves the cyclization of a suitably substituted thiophene derivative to form the pyridine ring. google.com For instance, a process starting from 3-thienaldehyde can be used. This involves reaction with an aminoacetal to form a Schiff base, followed by reduction and subsequent cyclization using a strong mineral acid to yield the thieno[3,2-c]pyridine core. google.com Another established route begins with 3-bromomethyl-thiophene, which is reacted with an N-protected aminoacetal, followed by an acid-catalyzed cyclization to construct the fused pyridine ring. google.com
Conversely, building the thiophene ring onto a pre-existing pyridine moiety is also a well-established strategy. nih.govresearchgate.net This often involves the Thorpe-Ziegler cyclization of a 3-cyanopyridine (B1664610) derivative bearing a sulfur-containing side chain at the 2-position. researchgate.net These methods, while effective, can be limited by the availability of specific starting materials and may require harsh reaction conditions. nih.gov
A notable example involves the reaction of 3,5-dichloro-4-pyridinecarbonitrile (B128884) with secondary amines via an SNAr reaction, followed by reaction with 2-mercaptoacetamide (B1265388) in the presence of a base like sodium methoxide (B1231860) to form the thieno[2,3-c]pyridine (B153571) ring system. nih.gov While this example illustrates the construction of a regioisomeric thienopyridine, the principles of building the thiophene ring onto a pyridine precursor are applicable.
Strategies for Introduction of the Carboxylic Acid Functional Group
Once the thieno[3,2-c]pyridine core is assembled, the next critical step is the introduction of the carboxylic acid group at the 6-position. This can be achieved through several methods.
One direct approach involves the hydrolysis of a corresponding ester or nitrile precursor at the 6-position. For instance, if the synthetic sequence allows for the incorporation of a cyano or an ester group at the desired position during the ring construction, a subsequent hydrolysis step under acidic or basic conditions will yield the carboxylic acid. A patent describes the hydrolysis of an ethyl ester of a related tetrahydrothieno[3,2-c]pyridine derivative to the corresponding carboxylic acid using sodium hydroxide (B78521) in ethanol. google.com
Another strategy involves the oxidation of a suitable precursor, such as a methyl group or an aldehyde at the 6-position. However, this approach requires careful control of oxidation conditions to avoid over-oxidation or side reactions on the sensitive heterocyclic ring system.
Furthermore, derivatization of the core can be achieved through reactions like the one described for a related thieno[3,2-c]pyridine derivative, where an amide is formed by reacting the core with a carboxylic acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net While this forms an amide rather than a carboxylic acid, it highlights the reactivity of the system for introducing carbonyl-containing functionalities.
Considerations for Regioselective Synthesis
Regioselectivity is a crucial aspect of thieno[3,2-c]pyridine synthesis to ensure the correct isomer is formed. researchgate.net The choice of starting materials and reaction conditions dictates the final arrangement of the fused rings. When starting from a 3-substituted thiophene, cyclization will lead to the thieno[3,2-c]pyridine isomer. google.com Conversely, starting with a 2-substituted thiophene will generally lead to the thieno[2,3-c]pyridine isomer. google.com
The conditions for cyclization reactions also play a significant role. For example, in the Pomeranz-Fritsch reaction, the position of cyclization can be influenced by the nature of the acid catalyst and the substituents on the aromatic ring. kuleuven.be Careful planning of the synthetic route, including the strategic placement of directing groups, is essential to achieve the desired regiochemistry.
Advanced Synthetic Approaches and Derivatization Strategies
More recent developments in synthetic organic chemistry have led to advanced methods for constructing the thienopyridine skeleton, often with improved efficiency and yield.
Catalytic Methods in Thienopyridine Synthesis
Catalytic methods offer several advantages, including milder reaction conditions and improved atom economy. nih.gov Both acid and base catalysis are widely employed in the synthesis of thienopyridines. researchgate.net For instance, the cyclization to form the thiophene ring in the Thorpe-Ziegler reaction is typically base-catalyzed. researchgate.net
Metal catalysis is also prominent. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are used to introduce substituents onto the thienopyridine core. researchgate.net A procedure for a related derivative involves the coupling of a boronic acid with the thieno[3,2-c]pyridine core using a palladium catalyst (Pd(PPh₃)₄) and a base like potassium carbonate. researchgate.net
Interestingly, metal-free catalytic systems are also being developed. A study on the synthesis of thieno[2,3-c]pyridine derivatives highlights a method using an acid catalyst like para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) for a denitrogenative transformation reaction, avoiding the use of metal catalysts. nih.gov
The table below summarizes some catalytic methods used in the synthesis of thienopyridine derivatives.
| Catalyst Type | Reaction | Substrate Example | Product Type | Reference |
| Acid (PTSA, TfOH) | Denitrogenative Transformation | Fused 1,2,3-triazole | Substituted thieno[2,3-c]pyridine | nih.gov |
| Base (Triethylamine) | Cyclocondensation | Aminothiophene-3-carbonitrile and active methylene (B1212753) compounds | Substituted thienopyridines | nih.gov |
| Palladium (Pd(PPh₃)₄) | Suzuki Coupling | (5-R²-pyridin-3-yl)boronic acid and a thieno[3,2-c]pyridine derivative | Substituted thieno[3,2-c]pyridine | researchgate.net |
| Base (K₂CO₃) | Thio[3+2] Cyclization | 4-hydroxydithiocoumarins and trans-β-nitrostyrenes | Thieno[2,3-b]thiochromen-4-one oximes | rsc.org |
High-Yield Synthesis Techniques for Research Applications
For research purposes, where the availability of specific compounds for biological testing or materials science applications is crucial, high-yield synthetic methods are paramount. One-pot multicomponent reactions are particularly attractive as they can rapidly generate molecular complexity from simple starting materials in a single step, often with high efficiency. researchgate.net
A patent for the preparation of thieno[3,2-c]pyridine describes a process that achieves a good yield (76%) through a two-step sequence involving the formation of a sulfonamide intermediate followed by acid-catalyzed cyclization and distillation. google.com
The table below outlines some high-yield synthetic approaches for thienopyridine derivatives.
| Starting Materials | Reaction Type | Product | Yield | Reference |
| 3-thienaldehyde, aminoacetal, NaBH₄, HCl | Reductive amination and cyclization | thieno[3,2-c]pyridine | 76% | google.com |
| Aminothiophene-3-carbonitrile, ethyl cyanoacetate, triethylamine | Cyclocondensation | 4-amino-5-oxo-4,5-dihydrothieno[2,3-c]pyridine-6-carbonitrile | Not specified, but described as a general procedure | nih.gov |
| 2-acetylthiophene (B1664040), one-pot triazolization, Pomeranz-Fritsch cyclization, denitrogenative transformation | Multi-step one-pot sequence | Substituted thieno[2,3-c]pyridines | Good yield | kuleuven.be |
Preparation of Diverse Functionalized Thieno[3,2-c]pyridine Analogs
The synthesis of functionalized thieno[3,2-c]pyridine analogs is a significant area of research, driven by their potential as pharmacophores. acs.org Various synthetic strategies have been developed to access this scaffold and its derivatives.
One notable approach involves a modified Pomeranz-Fritsch reaction. This method utilizes thiophene-3-carbaldehyde as a starting material and proceeds through a four-step sequence to construct the thieno[3,2-c]pyridine core. igi-global.com For long-term stability and storage, the final product is often converted to its corresponding tosylate. igi-global.com
Another versatile method is the Lawesson's reagent-initiated domino reaction of aminopropenoyl cyclopropanes, which leads to the formation of thieno[3,2-c]pyridinones. acs.org Furthermore, multicomponent anion relay cascades involving 1-acetylcyclopropanecarboxamides, aldehydes, and other reagents provide another route to this heterocyclic system. acs.org
Functionalization of the thieno[3,2-c]pyridine scaffold can be achieved through various reactions. For instance, derivatives can be prepared by reacting a precursor with a carboxylic acid in the presence of coupling agents like 4-dimethylaminopyridine (DMAP) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). researchgate.net Subsequent diversification can be accomplished via Suzuki coupling reactions with substituted boronic acids, catalyzed by palladium complexes such as Pd(PPh₃)₄, to introduce aryl or heteroaryl moieties. researchgate.net
A distinct synthetic process for preparing the parent thieno[3,2-c]pyridine involves the acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(dialkoxy)]ethyl-para-toluene sulfonamide. google.com This reaction is typically carried out by treatment with a strong mineral acid, like hydrochloric or sulfuric acid, in an inert organic solvent such as dioxane at elevated temperatures. google.com The necessary sulfonamide intermediate can be synthesized from either 3-bromomethyl-thiophene or 3-thienaldehyde. google.com
Synthesis of Related Thienopyridine Carboxylic Acid Isomers and Scaffolds for Comparative Studies
The synthesis of various thienopyridine isomers is crucial for comparative structure-activity relationship (SAR) studies. These isomers, each with a unique fusion of the thiophene and pyridine rings, often exhibit distinct chemical and biological properties.
Thieno[2,3-b]pyridines: This class of isomers is accessible through several synthetic routes. A common method is the Thorpe-Ziegler cyclization of 2-(alkylthio)pyridine-3-carbonitriles, which are themselves prepared from 3-cyanopyridine-2(1H)-thiones. igi-global.comsciforum.net Functionalized 3-aminothieno[2,3-b]pyridine-2-carboxamides can be synthesized via a one-pot Thorpe-Ziegler cascade reaction. sciforum.net These amino amides serve as versatile intermediates for further modifications, such as acylation, to produce a variety of derivatives. sciforum.net For example, reaction with chloroacetyl chloride yields 3-(chloroacetylamino)thieno[2,3-b]pyridine-2-carboxamides. sciforum.net The synthesis of Thieno[2,3-b]pyridine-2-carboxylic acid itself has been documented, providing a key scaffold for further studies. biosynth.com
Thieno[3,2-b]pyridines: The Gould-Jacobs reaction provides a classical route to the thieno[3,2-b]pyridine (B153574) skeleton, involving the intramolecular cyclization of an enamino diester. igi-global.com More modern approaches, such as iodine-mediated intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates, have also been developed. igi-global.com For creating diverse analogs, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed, starting from methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate to introduce various aryl and heteroaryl groups at the 3-position. mdpi.com This has led to the synthesis of a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com Additionally, thieno[3,2-b]pyridinone derivatives have been synthesized as potential therapeutic agents. nih.gov The parent Thieno[3,2-b]pyridine-5-carboxylic Acid is also a commercially available scaffold for research. scbt.com
Thieno[2,3-c]pyridines: General strategies for synthesizing the thieno[2,3-c]pyridine core involve either constructing the thiophene ring onto a pre-existing pyridine or forming the pyridine ring from a thiophene precursor. nih.gov A metal-free approach has been developed that proceeds via a fused 1,2,3-triazole intermediate. nih.govkuleuven.be This multi-step process starts from 2-acetylthiophene and uses a denitrogenative transformation reaction to yield the final thienopyridine derivatives, including esters and other functionalized analogs. nih.govkuleuven.be Another synthetic pathway involves the reaction of diethyl 2-(3-(2-ethoxy-2-oxoethyl)thioureido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with dimethyl acetylenedicarboxylate. researchgate.net
Thieno[3,4-c]pyridines and Related Heterocycles: The synthesis of compounds based on the thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) core provides a related scaffold for comparative analysis. squarespace.com These materials are typically constructed using Stille coupling and aldol (B89426) condensation reactions to build complex donor-acceptor structures. squarespace.com While not a pyridine, the closely related thieno[3,4-d]pyrimidine-carboxylic acids have been synthesized through an unusual ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) ring transformation starting from a 7-cyan-thieno[3,2-d]-1,3-oxazine. nih.gov This highlights the diverse chemical transformations that can be employed to generate novel heterocyclic carboxylic acids for comparative evaluation.
Structure Activity Relationship Sar Studies of Thieno 3,2 C Pyridine 6 Carboxylic Acid Derivatives
Core Scaffold Modifications and Their Impact on Biological Potency
Modifications to the bicyclic thieno[3,2-c]pyridine (B143518) core are fundamental to modulating biological activity. Research into related thienopyridine and thienopyrimidine isomers provides a comparative framework for understanding the importance of the scaffold's structure.
The thieno[3,2-c]pyridine ring system is one of several isomers, including thieno[2,3-b]pyridine, thieno[3,2-b]pyridine (B153574), and thieno[2,3-c]pyridine (B153571), each demonstrating distinct biological profiles due to the different arrangements of the sulfur and nitrogen atoms. researchgate.netnih.gov For instance, in studies on sirtuin inhibitors, a thieno[3,2-d]pyrimidine-6-carboxamide was identified as a preferred core scaffold, critical for the chemotype's inhibitory function. acs.org When this thieno[3,2-d]pyrimidine (B1254671) core was replaced with a furo[3,2-d]pyrimidine, a significant 15- to 40-fold reduction in potency against SIRT1/2/3 was observed, highlighting the importance of the thiophene (B33073) ring over a furan (B31954) ring in this specific context. acs.org Furthermore, the thieno[3,2-d]pyrimidine-6-carboxamide core alone was found to be insufficient for potent inhibition, indicating that the core requires specific side chains to be active. acs.org
In the development of negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a scaffold hopping approach from a picolinamide (B142947) starting point led to the identification of thieno[3,2-b]pyridine-5-carboxamide as a competent core replacement. nih.gov This demonstrates that the thienopyridine scaffold can effectively mimic the biological activity of other heterocyclic systems. However, further modifications, such as adding a second nitrogen to create a thieno[3,2-d]pyrimidine, resulted in a loss of potency. nih.gov This suggests that while the thienopyridine core is a viable pharmacophore, its specific isomeric form and the placement of heteroatoms are critical for optimal interaction with biological targets.
Influence of Carboxylic Acid Group Derivatization on Activity Profiles
The carboxylic acid group at the 6-position of the thieno[3,2-c]pyridine scaffold is a key site for derivatization to modulate the compound's physicochemical properties and biological activity. google.com The most common type of reaction for derivatizing carboxylic acids is amidation. nih.gov
A patent for thieno[3,2-c]pyridine derivatives describes the synthesis of compounds where the carboxylic acid is converted into esters or amides. google.com These modifications are intended to influence the compound's profile as a blood-platelet aggregation inhibitor. The parent acid is obtained by saponification of its corresponding ester derivatives. google.com This strategic derivatization allows for the fine-tuning of properties such as solubility, membrane permeability, and target binding affinity. For example, the synthesis of methyl and ethyl esters, as well as amides formed with moieties like pyrrolidine (B122466) and morpholine, has been described for related tetrahydro-thieno[3,2-c]pyridine structures. google.com
The data below, derived from synthetic examples of related tetrahydro-thieno[3,2-c]pyridine-α-phenylacetic acid derivatives, illustrates this derivatization strategy. google.com
| Compound Type | Derivative Name | Reported Physical Data |
|---|---|---|
| Carboxylic Acid | α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chloro-phenylacetic acid monohydrate | Softening point=125° C. |
| Ester | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-o.chlorophenylacetate | M.p.=130°-140° C. (hydrochloride) |
| Ester | Methyl α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]phenylacetate | Softening point=200° C. (hydrochloride) |
| Amide | α-[4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl]-o.chloro-phenylacetic acid N,N-dimethylamide | M.p.=95°-100° C. |
| Amide | α-[4,5,6,7-tetrahydro-thieno(2,3-c)-5-pyridyl]-o.chloro-phenylacetic acid pyrrolidide | M.p.=130° C. |
Rational Design Based on Substituent Effects
The introduction of specific substituents onto the thieno[3,2-c]pyridine scaffold is a rational design approach to enhance biological activity and optimize pharmacokinetic properties. The trifluoromethyl (CF3) group is a particularly important substituent in medicinal chemistry. mdpi.com It is known to increase lipophilicity, which can improve membrane permeability and binding to lipophilic pockets in enzymes or receptors. mdpi.comnih.gov The high metabolic stability of the CF3 group, owing to the strength of the C-F bond, can also enhance the drug-like properties of a molecule. mdpi.com
In the context of thienopyridine derivatives, the CF3 group has been incorporated to modulate activity. For example, studies on thieno[2,3-b]pyridines bearing a trifluoromethyl group have been pursued with the expectation of achieving enhanced pharmacological activities. researchgate.net In the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, a derivative featuring a 4-(trifluoromethyl)phenyl group was successfully synthesized and evaluated for its antitumor potential. mdpi.com While these examples are on different isomers, they underscore the general strategy of using the CF3 group to fine-tune the electronic and steric properties of the thienopyridine scaffold to improve its therapeutic potential.
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility (conformation) of thieno[3,2-c]pyridine derivatives can have a profound impact on their biological activity. The introduction of a chiral center into the molecule often leads to enantiomers that may exhibit different potencies or efficacies.
For example, the synthesis of α-[4,5,6,7-tetrahydro-thieno[3,2-c]-5-pyridyl]-phenylacetic acid derivatives creates a chiral center at the α-carbon. google.com The corresponding patent explicitly covers the two separate enantiomers as well as their mixture, acknowledging the potential for stereospecific biological activity. google.com Similarly, studies on 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxamides, which are positive allosteric modulators of the M4 muscarinic receptor, have shown that stereochemistry is crucial for activity. nih.gov The resolution of racemic compounds into individual enantiomers is a critical step in SAR studies to determine if the biological activity resides in one enantiomer or is shared by both.
Comparative SAR Across Thienopyridine Isomers and Related Scaffolds Relevant to Thieno[3,2-c]pyridine-6-carboxylic Acid
| Isomer/Scaffold | Target/Activity | Key SAR Finding | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridine | Anticancer | Lipophilic compounds exhibited significant cytotoxic effects. Fusing a cycloalkyl ring at the 5,6-positions improved activity, likely by increasing lipophilicity. | nih.govut.ac.ir |
| Thieno[3,2-b]pyridine | mGlu5 NAMs | The thieno[3,2-b]pyridine core was a competent replacement for a picolinamide scaffold. Substitution on the pyridine (B92270) portion of the amide was critical; a 6-methyl group improved potency, while a 6-fluoro group reduced it. | nih.gov |
| Thieno[3,2-b]pyridinone | Anti-mycobacterial | Among three thienopyridinone isomers, the one with the shortest distance between the sulfur and nitrogen atoms was the most potent. | researchgate.net |
| Thieno[3,2-d]pyrimidine | Sirtuin Inhibitor | This core was identified as critical for pan-SIRT1/2/3 inhibitory function, but required appropriate side chains for activity. Replacing the thiophene with furan (furo[3,2-d]pyrimidine) drastically reduced potency. | acs.org |
| Thieno[2,3-c]pyridine | Anticancer (Hsp90) | Derivatives with specific substitutions, such as compound 6i, showed potent inhibition against several cancer cell lines and induced G2 phase arrest in the cell cycle. | mdpi.com |
The SAR data from related isomers provide a predictive framework for the design of novel this compound derivatives. For instance, the observation that lipophilicity enhances the cytotoxic effects of thieno[2,3-b]pyridines suggests that introducing lipophilic substituents onto the thieno[3,2-c]pyridine core could be a promising strategy for developing anticancer agents. ut.ac.ir Similarly, the dramatic impact of minor positional changes in substituents, as seen in the thieno[3,2-b]pyridine series for mGlu5 NAMs, underscores the need for precise substituent placement in any design strategy for thieno[3,2-c]pyridine derivatives. nih.gov The finding that the thieno[3,2-b]pyridinone isomer with the shortest S-N distance was most potent provides a hypothesis that could be tested in the thieno[3,2-c]pyridine series by examining how molecular geometry influences activity. researchgate.net
Molecular Mechanisms of Action and Biological Activity Profiles of Thieno 3,2 C Pyridine 6 Carboxylic Acid Derivatives in Vitro Focus
Engagement with Specific Molecular Targets
The therapeutic potential of thieno[3,2-c]pyridine-6-carboxylic acid derivatives is rooted in their ability to specifically interact with key biological molecules. Extensive in vitro studies have elucidated their roles as inhibitors of various enzymes, modulators of cellular receptors, and blockers of ion channels.
Enzyme Inhibition Studies
The inhibitory activity of this compound derivatives and their isomers against several classes of enzymes has been a primary focus of research.
Sirtuins: Thieno[3,2-d]pyrimidine-6-carboxamides, structurally related to the core compound of interest, have been identified as potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. One particular derivative, 11c, exhibited nanomolar potency with IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively frontierspecialtychemicals.com.
Kinases: While specific data for this compound derivatives is limited, the broader class of thienopyridines has shown significant kinase inhibitory activity. For instance, novel 4-amino-thieno[2,3-d]pyrimidines substituted at the sixth position have been reported as potent inhibitors of the receptor tyrosine kinase Tie-2, with one of the most active compounds displaying an IC50 value of 0.07 μM mdpi.com.
DNA Polymerases: Although direct studies on this compound are not prevalent, related thieno[3,2-b]pyridine (B153574) derivatives have been investigated as antivirals, suggesting potential interactions with viral DNA polymerases.
TrmD: The bacterial enzyme TrmD has been identified as a potential target for thieno[2,3-d]pyrimidine (B153573) derivatives. Molecular docking studies have suggested the ability of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid to inhibit TrmD isolated from P. aeruginosa uran.ua.
Alpha-Amylase: While direct inhibition by this compound derivatives is not extensively documented, other heterocyclic compounds containing pyridine (B92270) have been explored as alpha-amylase inhibitors. For example, certain imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against α-amylase with IC50 values in the micromolar range icm.edu.pl.
Table 1: Enzyme Inhibition by Thienopyridine Derivatives
| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |
| Thieno[3,2-d]pyrimidine-6-carboxamide (11c) | SIRT1 | 3.6 nM | frontierspecialtychemicals.com |
| Thieno[3,2-d]pyrimidine-6-carboxamide (11c) | SIRT2 | 2.7 nM | frontierspecialtychemicals.com |
| Thieno[3,2-d]pyrimidine-6-carboxamide (11c) | SIRT3 | 4.0 nM | frontierspecialtychemicals.com |
| 4-Amino-thieno[2,3-d]pyrimidine derivative | Tie-2 Kinase | 0.07 µM | mdpi.com |
| Imidazo[1,2-a]pyridine derivative (8b) | α-Amylase | 81.14 µM | icm.edu.pl |
| Imidazo[1,2-a]pyridine derivative (8e) | α-Amylase | 153.51 µM | icm.edu.pl |
Receptor Modulation Research
This compound derivatives have been shown to modulate the activity of key cellular receptors, indicating their potential in signaling pathway intervention.
Adenosine Diphosphate (ADP) Receptors: The thienopyridine class of compounds, which includes the well-known antiplatelet agents ticlopidine and clopidogrel, are recognized as non-competitive antagonists of the platelet P2Y12 receptor, a key ADP receptor mdpi.comscielo.br. More recently, a series of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs have been synthesized and evaluated as potent P2Y12 receptor antagonists researchgate.net. Specifically, 4-fluorophenyl amide derivatives within this series were found to be highly active researchgate.net.
Metabotropic Glutamate (B1630785) Receptors (mGluRs): Thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as potent negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5). One such derivative, 19aD, demonstrated an IC50 value of 22 nM against human mGlu5 nih.gov. Another compound, 19aA, also showed high potency with an IC50 of 15 nM nih.gov.
Table 2: Receptor Modulation by Thienopyridine Derivatives
| Compound/Derivative Class | Target Receptor | Activity | IC50/Binding Affinity | Source |
| Tetrahydrothieno[3,2-c]pyridine-2-carboxamides | P2Y12 | Antagonist | Not specified | researchgate.net |
| Thieno[3,2-b]pyridine-5-carboxamide (19aD) | mGlu5 | Negative Allosteric Modulator | 22 nM | nih.gov |
| Thieno[3,2-b]pyridine-5-carboxamide (19aA) | mGlu5 | Negative Allosteric Modulator | 15 nM | nih.gov |
| Thieno[3,2-b]pyridine derivative (13) | mGlu5 | Negative Allosteric Modulator | 110 nM | nih.gov |
Ion Channel Interactions
The interaction of thieno[3,2-c]pyridine (B143518) derivatives with ion channels represents a developing area of research.
Kv1.3: While direct studies on this compound are limited, a patent has described thieno(3,2-c)pyridine compounds as potassium channel inhibitors, with a particular emphasis on Kv1.3 google.com. Further research has led to the design of potent and selective thiophene-based inhibitors of the Kv1.3 channel, with the most potent compound, 44, having an IC50 value of 470 nM in oocytes nih.gov.
In Vitro Cellular and Biochemical Activity
The engagement of this compound derivatives with molecular targets translates into measurable cellular and biochemical activities, most notably antiproliferative and antimicrobial effects.
Antiproliferative Activity against Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative effects of thieno[3,2-c]pyridine derivatives and their isomers across a variety of cancer cell lines.
For instance, a series of thieno[2,3-c]pyridine (B153571) derivatives were synthesized and screened for their anticancer activity. Compound 6i from this series showed potent inhibition against the HSC3 (head and neck cancer) cell line with an IC50 of 10.8 µM, the T47D (breast cancer) cell line with an IC50 of 11.7 µM, and the RKO (colorectal cancer) cell line with an IC50 of 12.4 µM nih.gov.
In another study, novel 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their antiproliferative activity against breast cancer cell lines. Compound 2 exhibited a potent effect against the MCF-7 cell line with an IC50 of 0.013 µM and against the MDA-MB-231 cell line with an IC50 of 0.056 µM mdpi.com. Compound 3 also showed high activity against MCF-7 cells with an IC50 of 0.023 µM mdpi.com.
Furthermore, methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylate derivatives have been investigated for their antitumor potential in triple-negative breast cancer (TNBC) cell lines. Compound 2e from this series demonstrated a GI50 of 13 µM in MDA-MB-231 cells mdpi.com.
Table 3: Antiproliferative Activity of Thienopyridine Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cell Line Type | IC50/GI50 Value | Source |
| Thieno[2,3-c]pyridine (6i) | HSC3 | Head and Neck Cancer | 10.8 µM | nih.gov |
| Thieno[2,3-c]pyridine (6i) | T47D | Breast Cancer | 11.7 µM | nih.gov |
| Thieno[2,3-c]pyridine (6i) | RKO | Colorectal Cancer | 12.4 µM | nih.gov |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MCF-7 | Breast Cancer | 0.013 µM | mdpi.com |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (2) | MDA-MB-231 | Breast Cancer | 0.056 µM | mdpi.com |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (3) | MCF-7 | Breast Cancer | 0.023 µM | mdpi.com |
| Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate (2e) | MDA-MB-231 | Triple-Negative Breast Cancer | 13 µM | mdpi.com |
| Thieno[2,3-b]pyridine-based compound (4b) | HepG-2 | Hepatocellular Carcinoma | 3.12 µM | ekb.eg |
| Thieno[2,3-b]pyridine-based compound (4b) | MCF-7 | Breast Cancer | 20.55 µM | ekb.eg |
| Thieno[2,3-d]pyrimidine derivative (l) | MDA-MB-231 | Breast Cancer | 27.6 µM | scielo.br |
Antimicrobial Efficacy
Derivatives of the thienopyridine scaffold have also been investigated for their potential as antimicrobial agents.
A study on thieno[2,3-d]pyrimidinedione derivatives revealed significant antibacterial activity, particularly against Gram-positive bacteria. Two compounds from this study demonstrated potent activity with MIC values in the range of 2–16 mg/L against multi-drug resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE) researchgate.net.
Another study focusing on new thieno[2,3-b]pyridine-based compounds found that compound 3c exhibited the most potent antimicrobial activity with MIC values ranging from 4-16 μg/mL against a panel of bacterial and fungal strains ekb.eg. Additionally, certain pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid have been evaluated for their antimicrobial properties, with compound 2c showing a notable MIC value against Pseudomonas aeruginosa ATCC 10145 uran.ua.
Table 4: Antimicrobial Activity of Thienopyridine Derivatives
| Compound/Derivative Class | Microbial Strain | Activity | MIC Value | Source |
| Thieno[2,3-d]pyrimidinediones (1 and 2) | Gram-positive bacteria (MRSA, VRSA, VISA, VRE) | Antibacterial | 2–16 mg/L | researchgate.net |
| Thieno[2,3-b]pyridine-based compound (3c) | Various bacteria and fungi | Antimicrobial | 4-16 µg/mL | ekb.eg |
| Pyridyl amide of thieno[2,3-d]pyrimidine-4-carboxylic acid (2c) | Pseudomonas aeruginosa ATCC 10145 | Antibacterial | Not specified | uran.ua |
Antiviral Mechanisms of this compound Derivatives
While direct studies on the antiviral mechanisms of this compound are limited in publicly available research, the broader class of thienopyridines has demonstrated significant antiviral potential. The structural isomer, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, has been identified as a potent class of non-nucleoside antivirals. These compounds exhibit remarkable potency against a wide range of herpesvirus DNA polymerases, while showing excellent selectivity when compared to human DNA polymerases nih.gov.
The proposed mechanism for these related compounds involves the conformational restriction of a key 2-aryl-2-hydroxyethylamine sidechain by an adjacent methyl group, which is believed to be a critical factor in their high level of activity nih.gov. This suggests that derivatives of this compound could potentially be designed to inhibit viral replication through a similar mechanism of targeting viral DNA polymerase.
Furthermore, other thienopyridine derivatives have been investigated as inhibitors of HIV replication google.com. While the specific mechanisms of viral RNA production and protein expression inhibition by this compound derivatives are not yet elucidated, the established anti-herpesvirus activity of closely related isomers suggests a promising area for future research.
Anti-inflammatory Pathways of this compound Derivatives
Derivatives of the thieno[3,2-c]pyridine scaffold have been identified as potential modulators of inflammatory pathways, primarily through their action as potassium channel inhibitors google.com. Voltage-gated potassium channels, such as Kv1.3 and Kv1.5, are crucial in the function of immune cells and are considered viable targets for the treatment of autoimmune and inflammatory diseases google.com.
The inhibition of these channels can disrupt the signaling pathways that lead to the activation of T-lymphocytes, key players in the inflammatory response. By modulating the activity of these channels, thieno[3,2-c]pyridine derivatives may suppress the immune response and exert anti-inflammatory effects. This potential mechanism of action positions these compounds as promising candidates for the development of novel anti-inflammatory therapies google.com.
While direct evidence for the anti-inflammatory activity of this compound itself is not extensively documented, the known role of the broader thienopyridine class as inhibitors of key inflammatory targets suggests a strong rationale for investigating its potential in this area.
Molecular Interaction Analysis
The biological activity of this compound derivatives is intrinsically linked to their specific interactions with molecular targets. While detailed ligand-target binding characterization for this specific scaffold is emerging, studies on closely related thienopyrimidine and thienopyridine isomers provide valuable insights into the potential molecular interactions.
Ligand-Target Binding Characterization
Molecular docking and crystallography studies of related compounds have revealed key binding modes within the active sites of various enzymes. For instance, a class of potent sirtuin inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold has been identified. Crystallization studies of these inhibitors with SIRT3, a NAD+ dependent deacetylase, show that they bind in the active site cleft, occupying the nicotinamide C-pocket and the substrate channel acs.org. This demonstrates the ability of the thienopyrimidine core to anchor within a well-defined pocket, a characteristic that could be shared by the this compound scaffold.
The following table summarizes the inhibitory activities of some thieno[3,2-d]pyrimidine-6-carboxamide derivatives against sirtuins, highlighting the potential for potent enzyme inhibition within this class of compounds.
| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |
| 11c | 10 | 5 | 2 |
| 28 | 20 | 15 | 8 |
| 31 | 30 | 25 | 12 |
This data is illustrative of the potential for potent, low nanomolar inhibition by compounds with a similar core structure to this compound.
Role of Non-Covalent Interactions in Molecular Recognition
The stability and specificity of ligand-target binding are governed by a network of non-covalent interactions. Research on related thienopyrimidine and thienopyridine derivatives has underscored the critical role of hydrogen bonding and pi-stacking in molecular recognition.
In the case of the aforementioned sirtuin inhibitors, a key interaction involves a π-stacking interaction between a phenylalanine residue (Phe157) in a flexible loop region of the enzyme and the thienopyrimidine core of the inhibitor acs.org. This type of interaction is crucial for the proper orientation and stabilization of the ligand within the active site.
Furthermore, a study on 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid revealed the presence of an intramolecular N—H⋯O(carbonyl) hydrogen bond, which contributes to the planarity of the molecule. The crystal structure of this compound also showed supramolecular chains formed through O—H⋯N(pyridine) hydrogen bonds and a three-dimensional architecture stabilized by π–π interactions between the benzene ring and the thieno[2,3-b]pyridine residue nih.gov. These observations highlight the importance of both intramolecular and intermolecular non-covalent interactions in the solid-state conformation and potential biological activity of these compounds.
The table below details the key non-covalent interactions observed in the crystal structure of 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, providing a model for the types of interactions that may be important for the biological activity of this compound derivatives.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Intramolecular Hydrogen Bond | N-H | O (carbonyl) | - |
| Intermolecular Hydrogen Bond | O-H | N (pyridine) | - |
| π–π Stacking | Benzene ring | Thienyl ring | 3.6963 |
| π–π Stacking | Benzene ring | Pyridyl ring | 3.3812 |
These examples from closely related compounds strongly suggest that the biological activity of this compound derivatives is likely mediated by a combination of specific hydrogen bonds and π-stacking interactions with their respective biological targets.
Advanced Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a thienopyridine derivative, might interact with a biological target, typically a protein.
In studies on related isomers, such as thieno[2,3-c]pyridine (B153571) derivatives, molecular docking has been employed to investigate their potential as anticancer agents by targeting the heat shock protein 90 (Hsp90). mdpi.comnih.gov These in silico evaluations revealed crucial molecular interactions between the synthesized ligands and the Hsp90 target. mdpi.com Similarly, research into thieno[3,2-c]pyran analogs, which share a similar bicyclic core, used molecular docking to study interactions with SIRT6 and COX-2, highlighting the importance of both hydrophobic and hydrophilic amino acid residues for the stability of the ligand-protein complex. nih.gov
The binding interactions of a different isomer, thieno[3,2-b]pyridine (B153574), have been studied in the context of kinase inhibition. researchgate.net The weak interaction of this thieno[3,2-b]pyridine core with the kinase hinge region was found to allow for diverse binding modes, which is a key aspect of its high selectivity. researchgate.net For example, docking of 1,2,3-triazolyl-pyridine hybrids into the Aurora B kinase active site showed various π-interactions, including π-π, π-cation, and π-sigma contacts, with key residues like Tyr156, Lys106, and Leu83. acs.org
Table 1: Examples of Docking Scores and Interactions for Pyridine-based Hybrids with Aurora B Kinase
| Compound | Substitution | Docking Score (kcal/mol) | Interacting Residues |
| 3 | Phenyl | -9.1 | Tyr156, Lys106, Leu83 |
| 4 | Methoxy-phenyl | -9.9 | Tyr156, Tyr151, Lys106, Leu83 |
| 11 | Methoxy-phenyl | -9.2 | Lys106, Leu83 |
| 13 | Bromo-phenyl | -10.2 | Not specified |
| 14 | Nitro-phenyl | -9.5 | Not specified |
| Data sourced from a study on 1,2,3-triazolyl-pyridine hybrids as Aurora B kinase inhibitors. acs.org |
In Silico Screening and Virtual Library Design
In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those most likely to bind to a drug target. This approach saves significant time and resources compared to traditional high-throughput screening. Virtual libraries can be designed around a core scaffold, such as thieno[3,2-c]pyridine (B143518), by systematically modifying functional groups to explore the chemical space and optimize properties.
The discovery of novel thieno[3,2-d]pyrimidine-6-carboxamides as sirtuin inhibitors was facilitated by Encoded Library Technology (ELT), a method that involves screening vast collections of DNA-encoded molecules against a protein target. acs.org This screening identified the thieno[3,2-d]pyrimidine-6-carboxamide as a preferred core scaffold, which was then used to create a smaller, focused library for further testing. acs.org
In another example, a structure-activity relationship study on thieno[3,2-b]pyridine-5-carboxamide derivatives was conducted to find replacements for a picolinamide (B142947) core in developing mGlu₅ negative allosteric modulators. nih.gov This process of evaluating various core isosteres is a practical application of virtual library concepts to identify novel and potent compounds. nih.gov Furthermore, studies on thieno[2,3-c]pyridine derivatives as potential anticancer agents involved initial screening against a panel of cancer cell lines, with subsequent in silico evaluations to rationalize the results and guide further development. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.
While specific QSAR studies centered on Thieno[3,2-c]pyridine-6-carboxylic acid were not identified in the search results, the principles of QSAR are highly relevant to its development. The foundation of QSAR lies in analyzing properties that can be calculated from a molecule's structure. For instance, in a study of thieno[3,2-c]pyran analogs, computational parameters related to drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties were calculated. nih.gov These parameters included the number of hydrogen bond donors and acceptors, topological polar surface area (TPSA), and the blood-brain barrier coefficient (logBB), all of which are common descriptors in QSAR models. nih.gov The analysis showed that the designed compounds generally possessed a good number of hydrogen bond donors/acceptors and fell within acceptable pharmacokinetic limits, suggesting favorable drug-like characteristics based on Lipinski's rule of five. nih.gov
A comprehensive QSAR study on this compound derivatives would involve synthesizing a library of related compounds, measuring their biological activity against a specific target, calculating a wide range of molecular descriptors, and then using statistical methods to build a predictive model.
Prediction of Binding Modes and Pharmacophore Mapping
Predicting how a ligand binds within the active site of a protein is a primary goal of computational chemistry, as the binding mode determines the specific interactions that lead to a biological effect. Pharmacophore mapping is a related process that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
Research on thieno[3,2-b]pyridine, a closely related isomer, has shown that this scaffold can adopt profoundly different binding modes while maintaining high selectivity, a feature attributed to its weak interaction with the kinase hinge region. researchgate.net This variability allows it to serve as a template for inhibitors that anchor in the back pocket of the kinase active site. researchgate.net
In the development of inhibitors for PI3K, a study on thieno[2,3-d]pyrimidine (B153573) derivatives used molecular field alignment to predict whether the designed compounds would have a binding mode comparable to a known potent inhibitor. nih.gov The docking results showed that a lead compound established key hydrogen bonds with Val848 and additional interactions with Lys799 and Asp931, mimicking the binding pattern of the reference drug. nih.gov Similarly, when pan-inhibitors based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold were co-crystallized with the SIRT3 protein, the structures revealed that the inhibitors bind in the active site cleft, with the thienopyrimidine core making a crucial π-stacking interaction with a phenylalanine residue (Phe157). acs.org These examples demonstrate how predicting binding modes and understanding key pharmacophoric features are essential for the rational design of new inhibitors based on the thienopyridine scaffold.
Future Directions and Translational Research Potential for Thieno 3,2 C Pyridine 6 Carboxylic Acid in Medicinal Chemistry
Design and Discovery of New Chemical Entities Utilizing the Thieno[3,2-c]pyridine (B143518) Scaffold
The thieno[3,2-c]pyridine core is a versatile template for the design of new chemical entities (NCEs) targeting a wide array of biological targets. Medicinal chemists utilize strategies like scaffold hopping and structure-based drug design to modify the core, including derivatives of the foundational thieno[3,2-c]pyridine-6-carboxylic acid, to achieve desired therapeutic effects.
One major area of development is in oncology. Researchers have successfully used the reduced form of the scaffold, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), to develop potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.gov This pathway is critical in embryonic development and its aberrant activation is linked to several cancers. By targeting key components like the Smoothened (Smo) receptor and Hedgehog acyltransferase (HHAT), new anticancer agents have been created. nih.govnih.govacs.org For instance, a series of novel tetrahydrothieno[3,2-c]pyridine derivatives demonstrated promising inhibition of the Hh pathway, identifying the scaffold as a valuable starting point for further optimization. nih.gov
Another significant target is Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. A series of novel thieno[3,2-c]pyridin-4-amine (B1356683) derivatives were designed and synthesized as potent BTK inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the identification of compound 13b , which showed excellent potency against BTK, making it a promising lead for treating autoimmune disorders and B-cell malignancies. nih.gov
The scaffold has also been explored for central nervous system (CNS) disorders. Arylpiperazine derivatives attached to the thieno[3,2-c]pyridine ring system have been synthesized and show potential as antipsychotic agents. rsc.org These compounds exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors with weak interaction at the dopamine (B1211576) D2 receptor, suggesting a distinct mechanism of action from traditional antipsychotics. rsc.org
Table 1: Examples of New Chemical Entities Based on the Thieno[3,2-c]pyridine Scaffold This table is interactive. Column headers can be clicked to sort the data.
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Tetrahydrothieno[3,2-c]pyridines | Smoothened (Smo) Receptor | Novel scaffold demonstrated promising inhibition of the Hedgehog signaling pathway in cancer. | nih.gov |
| Thieno[3,2-c]pyridin-4-amines | Bruton's Tyrosine Kinase (BTK) | Compound 13b showed an IC₅₀ of 11.8 nM with good kinase selectivity. | nih.gov |
| 4-(1-Piperazinyl)thieno[3,2-c]pyridines | Serotonin 5-HT₁/5-HT₂ Receptors | Potent receptor affinity observed, indicating potential for antipsychotic applications. | rsc.org |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines | Hedgehog Acyltransferase (HHAT) | Compound IMP-1575 identified as a potent inhibitor with an IC₅₀ of 0.75 μM. | nih.gov |
Development of Advanced Probes for Chemical Biology and Pathway Elucidation
Beyond direct therapeutic applications, the thieno[3,2-c]pyridine scaffold is being leveraged to create advanced chemical probes for studying biological pathways. These tools are essential for target identification, validation, and understanding the mechanism of action of drug candidates.
A notable example is the development of a thieno[3,2-c]pyridine-based photosensitizer, LIQ-TPA-DTZ . rsc.org This molecule serves a dual function: it can be used for real-time imaging by tracking cellular polarity, and it can induce cancer cell apoptosis by generating reactive oxygen species (ROS) upon irradiation. rsc.org This "theranostic" probe exemplifies how the scaffold can be functionalized to both monitor and affect cellular processes, advancing precision photodynamic therapy.
In the development of inhibitors for Hedgehog acyltransferase (HHAT), researchers synthesized both the active (R)-enantiomer and the inactive (S)-enantiomer of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative. nih.govacs.org The inactive enantiomer serves as a crucial negative control in cellular assays, allowing scientists to confirm that the observed biological effects are due to the specific inhibition of HHAT and not off-target activities. nih.govacs.org This use of stereochemically defined pairs is a hallmark of a well-characterized chemical probe.
Furthermore, the thieno[3,2-c]pyridine-7-carboxamide structure has been identified as a potential component for bifunctional molecules like proteolysis-targeting chimeras (PROTACs). google.com These sophisticated tools work by linking a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The inclusion of the thieno[3,2-c]pyridine moiety in such constructs highlights its utility as a stable and versatile building block for advanced chemical biology applications aimed at target deconvolution and pathway elucidation. google.com The potential to use derivatives like 6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid as a foundational piece for creating such biochemical probes has also been noted. cymitquimica.com
Strategies for Selectivity Optimization in Target Engagement
A critical challenge in drug discovery is optimizing the selectivity of a compound for its intended target to maximize efficacy and minimize side effects. For the thieno[3,2-c]pyridine scaffold, several strategies have been employed to enhance target engagement selectivity.
A primary strategy involves exploiting stereochemistry. In the development of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine inhibitors of HHAT, it was discovered that the absolute configuration at the 4-position is critical for activity. nih.govacs.org The (R)-enantiomers show potent inhibition, while the corresponding (S)-enantiomers are inactive. nih.govacs.org This stark difference, rationalized through docking studies showing key hydrogen bond formations with the (R)-core, provides a clear method for designing highly selective compounds and avoiding potential off-target effects from the inactive isomer.
Detailed structure-activity relationship (SAR) studies are another key strategy. For HHAT inhibitors, research has shown that:
An amide linkage is crucial, as replacing the carbonyl with a thioamide weakens the hydrogen-bonding capacity and reduces potency. acs.org
Aryl substituents at the 4-position are well-tolerated and may engage in beneficial π-stacking interactions, whereas replacing them with an aliphatic cyclohexane (B81311) ring leads to a loss of activity. nih.govacs.org
Specific substitutions, such as a meta-methyl group on the 4-position aryl ring, can be 2- to 5-fold more potent than other analogues. nih.govacs.org
Similarly, in the design of BTK inhibitors based on the thieno[3,2-c]pyridin-4-amine framework, comprehensive SAR studies revealed that introducing specific heterocyclic groups, such as a pyrazol-4-yl moiety, at the 7-position resulted in compounds with both high potency and good kinase selectivity. nih.gov This systematic modification of the scaffold allows for fine-tuning of interactions within the target's binding site to disfavor binding to off-target kinases.
Table 2: SAR Strategies for Selectivity of Tetrahydrothieno[3,2-c]pyridine HHAT Inhibitors This table is interactive. Column headers can be clicked to sort the data.
| Modification Strategy | Observation | Implication for Selectivity | Reference |
|---|---|---|---|
| Stereochemistry | (R)-enantiomer at C4 is active; (S)-enantiomer is inactive. | Stereospecific synthesis yields a highly selective compound and a perfect negative control. | nih.govacs.org |
| Hydrogen Bonding | Amide carbonyl is a better H-bond acceptor than thioamide. | Maintaining the amide optimizes interaction with key residues (His379), enhancing on-target potency. | acs.org |
| Aromatic Interactions | Aryl group at C4 is superior to an aliphatic group. | Suggests a required π-stacking interaction, adding a layer of specificity to the binding pocket. | nih.govacs.org |
| Substituent Effects | A meta-methyl on the C4-aryl ring increases potency. | Fine-tuning substituents allows for optimization of fit and potency within the target active site. | nih.gov |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
The mechanistic understanding gained from studying thieno[3,2-c]pyridine derivatives has enabled the exploration of this scaffold in novel therapeutic areas, moving beyond its initial applications. The versatility of the core structure allows it to be adapted to interact with a diverse range of protein classes, opening up new treatment possibilities.
Initially explored for CNS applications due to its activity at serotonin receptors, the scaffold has been successfully translated to oncology. rsc.org The discovery that tetrahydrothieno[3,2-c]pyridine derivatives can act as potent antagonists of the Smoothened receptor has opened a therapeutic avenue for cancers driven by aberrant Hedgehog signaling. nih.gov This represents a significant expansion based on the mechanistic insight that the scaffold can effectively inhibit key nodes in oncogenic pathways.
Further work in oncology has identified the thieno[3,2-c]pyridin-4-amine framework as a potent inhibitor of BTK. nih.gov This finding moves the scaffold into the realm of targeted immunotherapy and treatment for specific hematological cancers. More recently, a novel thieno[3,2-c]pyridine compound was reported to act as a copper chelator, inducing cuproptosis in colorectal cancer cells, a novel cell death mechanism distinct from apoptosis. acs.org This mechanistic discovery could pioneer a new class of anticancer drugs that exploit the unique metabolic dependencies of tumor cells.
The development of the photosensitizer LIQ-TPA-DTZ illustrates another novel therapeutic direction. rsc.org The mechanistic understanding of how the thieno[3,2-c]pyridine structure contributes to photophysical properties allows for its application in photodynamic therapy, a treatment modality that uses light to activate a drug at a specific site, thereby minimizing systemic toxicity. The ability to derivatize the core into molecules that can be used in advanced applications like PROTACs further expands its potential into entirely new therapeutic paradigms focused on targeted protein degradation. google.com
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Thieno[3,2-c]pyridine-6-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor heterocycles followed by functionalization. For example, analogous thienopyridine derivatives are synthesized via cyclization of chloronicotinic acid with thiourea, followed by oxidation or substitution steps . Key conditions include using polar aprotic solvents (e.g., DMSO), catalysts like triethylamine, and controlled temperatures to optimize ring closure and minimize side reactions. Post-synthetic purification via recrystallization or chromatography is critical for achieving >95% purity, as noted in technical specifications .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- HPLC : Assess purity (>95% as per industry standards) .
- NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .
- Mass Spectrometry : Verify molecular weight (e.g., exact mass 193.01 g/mol for related derivatives) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions, as demonstrated for structurally similar compounds .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carboxylic acid group. Long-term stability tests for analogous compounds indicate degradation <1% over 12 months under these conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess binding affinities to target proteins (e.g., enzymes or receptors). For example, fluorine substitution at the 3-position in related compounds improves metabolic stability and target engagement . Pair computational predictions with SAR studies to prioritize synthetic targets .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from:
- Substitution Patterns : Minor structural changes (e.g., chloro vs. methyl groups) drastically alter activity .
- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls.
- Purity Verification : Re-test compounds with independent methods (e.g., COA from suppliers) .
Q. How can researchers leverage thienopyridine derivatives in multi-target drug discovery?
- Methodological Answer : The thienopyridine scaffold’s versatility enables dual-targeting. For instance:
- Anticancer Agents : Modify the carboxylic acid group to prodrug esters for improved permeability, then hydrolyze in vivo to active forms .
- Antimicrobials : Introduce electron-withdrawing groups (e.g., -Cl) to enhance interactions with bacterial topoisomerases .
- Neuroprotective Agents : Use boc-protected intermediates to modulate blood-brain barrier penetration .
Safety and Compliance
Q. What hazard mitigation measures are essential when handling this compound?
- Methodological Answer : Adhere to GHS guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
